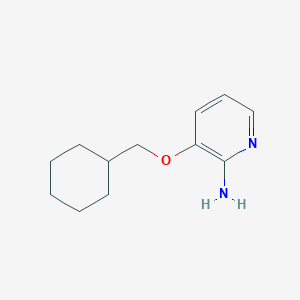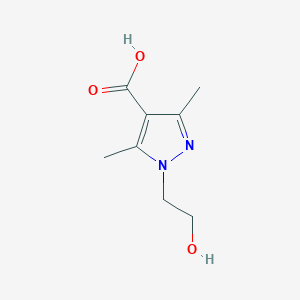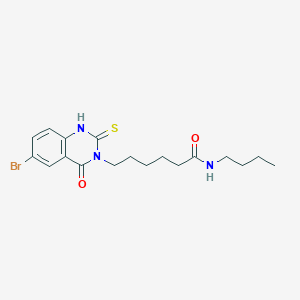
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide, also known as BQR695, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It is a member of the quinazoline family of compounds and has been found to have a wide range of biological activities.
作用機序
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide exerts its biological activity through the inhibition of protein kinase CK2. This enzyme plays a crucial role in regulating various cellular processes, including cell growth, survival, and differentiation. By inhibiting CK2, 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide can disrupt these processes, leading to the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, it has also been found to have antioxidant and antifibrotic properties. 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide has also been shown to affect the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
実験室実験の利点と制限
One of the major advantages of 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide is its specificity for CK2, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, one limitation of 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide is its relatively low potency, which can make it difficult to achieve the desired biological effects at low concentrations.
将来の方向性
There are several potential future directions for research on 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide. One area of interest is the development of more potent analogs of 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide that can achieve the desired biological effects at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide in other fields, such as infectious diseases and autoimmune disorders. Additionally, further research is needed to fully understand the molecular mechanisms underlying the biological effects of 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide.
合成法
The synthesis of 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide involves a multi-step process that starts with the reaction of 6-bromo-2-chloro-3-nitrobenzoic acid with thiourea to form 6-bromo-2-thioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid. This intermediate is then reacted with n-butylamine and hexanoyl chloride to form 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide.
科学的研究の応用
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide has been extensively studied for its potential therapeutic applications in various fields of research. Its ability to inhibit the activity of the enzyme protein kinase CK2 has been shown to have potential in the treatment of cancer, inflammation, and neurodegenerative diseases. 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
特性
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylhexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O2S/c1-2-3-10-20-16(23)7-5-4-6-11-22-17(24)14-12-13(19)8-9-15(14)21-18(22)25/h8-9,12H,2-7,10-11H2,1H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJICFGKLLQPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate](/img/structure/B2849045.png)
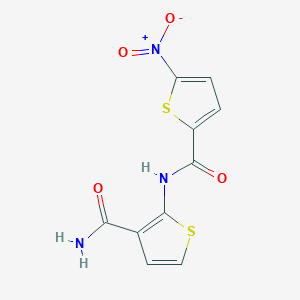
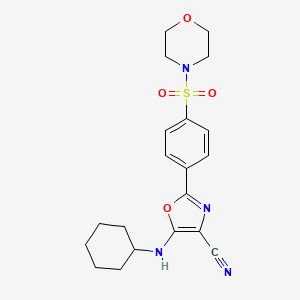
![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2849050.png)
![[1-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2849052.png)
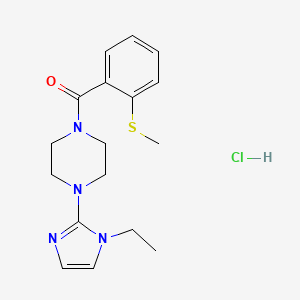
![Ethyl 2-[2-(3-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2849056.png)

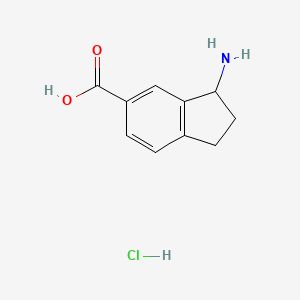
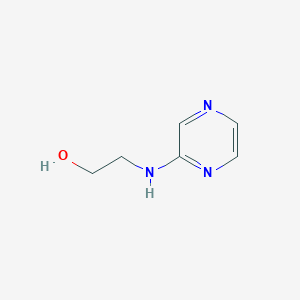
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2849065.png)
